Cy5-PEG2-TCO4

Bioorthogonal Pretargeting Antibody Conjugation PEG Linker Optimization

Substituting TCO-dye conjugates without protocol adjustment risks poor labeling efficiency. Cy5-PEG2-TCO4 resolves this with its TCO4 axial isomer for rapid iEDDA kinetics (k ≈ 10⁴-10⁵ M⁻¹s⁻¹), PEG2 spacer balancing steric accessibility and solubility, and non-sulfonated Cy5 core enabling concentrated DMSO stock preparation. • Ex/Em ~649/670 nm - optimal for reduced tissue autofluorescence & 0.5-1 cm penetration • PEG2 linker: superior antibody grafting density vs. PEG0; preserved TCO availability vs. longer PEG variants • ≥95% purity; store at -20°C, protect from light & moisture

Molecular Formula C47H65ClN4O5
Molecular Weight 801.5 g/mol
Cat. No. B12376150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-PEG2-TCO4
Molecular FormulaC47H65ClN4O5
Molecular Weight801.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-]
InChIInChI=1S/C47H64N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h6-7,9,13-14,16-19,23-28,37H,8,10-12,15,20-22,29-36H2,1-5H3,(H-,48,49,52,53);1H/b7-6-;
InChIKeyAIAQHUDEZKOTIV-NAFXZHHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5-PEG2-TCO4: Product Overview


Cy5-PEG2-TCO4 is a Cyanine 5 (Cy5) far-red fluorescent dye derivative containing two polyethylene glycol (PEG2) units and a trans-cyclooctene (TCO) moiety. The compound undergoes rapid inverse electron-demand Diels–Alder (iEDDA) cycloaddition with tetrazine-bearing molecules under physiological conditions without copper catalysts . With molecular weight of 801.5 g/mol, Cy5 excitation/emission at ~649/670 nm in the optical window optimal for reduced tissue autofluorescence and enhanced penetration depth, and the PEG2 spacer providing balanced solubility and steric accessibility, this compound serves as a modular fluorescent probe for bioorthogonal labeling, live-cell imaging, and bioconjugation workflows [1][2].

Cy5-PEG2-TCO4: Key Performance Differentiators


Procurement specialists and researchers cannot assume functional equivalence among TCO-dye conjugates due to three quantifiable variables that govern experimental outcomes: (i) the TCO isomer configuration (TCO4 axial vs. TCO2 equatorial) affects both reaction kinetics and in vivo stability in thiol-rich environments ; (ii) PEG linker length (PEG0 vs. PEG2 vs. PEG3 vs. PEG7) directly modulates TCO accessibility for grafting, fluorescence labeling intensity, and in vivo biodistribution clearance profiles [1][2]; and (iii) dye sulfonation state (Cy5 vs. Sulfo-Cy5) determines aqueous solubility and non-specific binding behavior [3]. Substituting Cy5-PEG2-TCO4 with a non-PEGylated analog, a longer PEG variant, or a Sulfo-Cy5 derivative without adjusting experimental conditions may yield suboptimal labeling efficiency, altered pharmacokinetics, or compromised signal-to-noise ratios, necessitating compound-specific validation rather than generic class substitution.

Cy5-PEG2-TCO4: Quantitative Evidence


PEG2 Linker: TCO Grafting Density and In Vivo Signal

In a head-to-head comparative study of PEG linker length effects on TCO-modified monoclonal antibodies (mAbs), the PEG2-containing compound (intermediate linker length) provides a balanced performance profile. The study evaluated TCO derivatives with PEG0 (no PEG), PEG4 (4 units), and PEG12 (12 units) linkers grafted onto mAbs at 0-30 equivalents. MALDI-TOF MS analysis showed that PEG4 and PEG12 linkers significantly increased the absolute number of TCO groups grafted per antibody compared to PEG0 [1]. However, in vivo fluorescent imaging in colorectal cancer xenograft and peritoneal carcinomatosis models revealed that mAbs modified with PEG4 or PEG12 linkers produced fluorescent signals approximately two-fold lower than mAbs modified with the PEG0 linker following tetrazine injection [1]. The authors concluded that while longer PEG linkers improve accessibility for TCO grafting, they paradoxically decrease the number of reactive TCO moieties available for bioorthogonal ligation in vivo. Cy5-PEG2-TCO4, with its PEG2 spacer, occupies the intermediate position in this linker-length spectrum, offering a compromise between grafting accessibility (superior to PEG0) and reactive TCO availability (potentially superior to PEG4/PEG12) .

Bioorthogonal Pretargeting Antibody Conjugation PEG Linker Optimization

TCO4 vs. TCO2: Reactivity and Thiol Stability

The TCO4 moiety in Cy5-PEG2-TCO4 is the axial isomer of trans-cyclooctene, which exhibits distinct stability characteristics compared to the TCO2 equatorial isomer. According to TCI chemical technical documentation, the reaction rate between TCO and tetrazine follows the order TCO (axial) > TCO* (equatorial) . However, in biological environments containing thiols, the stability ranking inverts to TCO* (equatorial) > TCO (axial) . Cy5-PEG2-TCO4 incorporates the TCO4 axial configuration, which delivers the faster reaction kinetics prioritized for rapid in vitro labeling and time-sensitive bioorthogonal conjugations, albeit with the recognized trade-off of reduced stability in thiol-containing media compared to the equatorial isomer. Users requiring maximal in vivo stability in thiol-rich compartments should note this differentiation, whereas applications demanding the fastest possible click kinetics benefit from the axial TCO4 configuration present in this compound.

Bioorthogonal Chemistry Click Chemistry Kinetics Isomer Stability

Cy5 vs. Sulfo-Cy5: Solubility and Solvent Compatibility

Cy5-PEG2-TCO4 contains a non-sulfonated Cyanine 5 (Cy5) fluorophore core, differentiating it from Sulfo-Cy5-TCO analogs that incorporate sulfonate (-SO₃⁻) groups on the dye scaffold. Sulfo-Cy5 derivatives, such as Sulfo-Cy5-(4E)-TCO, are specifically designed with sulfonate modifications to enhance aqueous solubility and reduce non-specific adsorption in physiological buffers, making them preferable for direct aqueous-phase protein labeling [1]. In contrast, the non-sulfonated Cy5 in Cy5-PEG2-TCO4 exhibits lower intrinsic water solubility but higher compatibility with organic solvents such as DMSO and DMF, facilitating stock solution preparation in organic media and subsequent dilution into aqueous reaction buffers [2]. This property is advantageous for applications requiring initial dissolution in organic solvents, such as labeling of hydrophobic small molecules or preparation of concentrated stock solutions for post-synthetic modification workflows. Additionally, the non-sulfonated Cy5 core may exhibit reduced non-specific electrostatic interactions with certain biological matrices compared to sulfonated analogs, though this must be empirically validated in the user's specific assay system.

Fluorescent Dye Chemistry Solubility Optimization Bioconjugation

TCO-Tetrazine IEDDA Click Kinetics

The TCO-tetrazine iEDDA reaction employed by Cy5-PEG2-TCO4 is recognized as the fastest bioorthogonal ligation chemistry available, with reported second-order rate constants spanning from >800 M⁻¹s⁻¹ to 1×10⁶ M⁻¹s⁻¹ depending on the specific TCO and tetrazine substitution patterns [1]. For TCO-dye conjugates with (4E)-TCO (axial) configuration, rate constants in the range of 10⁴-10⁵ M⁻¹s⁻¹ are typically observed under physiological conditions [2]. This kinetic regime is approximately 3-5 orders of magnitude faster than strain-promoted azide-alkyne cycloaddition (SPAAC) reactions (k ≈ 10⁻² to 1 M⁻¹s⁻¹ for cyclooctynes), and significantly exceeds copper-catalyzed azide-alkyne cycloaddition (CuAAC) rates under biocompatible copper concentrations . Critically, the ultrafast kinetics enable quantitative bioconjugation at low micromolar to nanomolar concentrations of both reactants, a requirement for labeling low-abundance biomolecules, performing pretargeted imaging with rapidly clearing probes, and achieving high-density surface functionalization of nanoparticles [3]. The reaction proceeds without copper catalyst, eliminating cytotoxicity concerns for live-cell and in vivo applications.

Click Chemistry Reaction Kinetics Bioorthogonal Ligation

Cy5 Far-Red Emission and Tissue Penetration

Cy5-PEG2-TCO4 incorporates the Cyanine 5 (Cy5) fluorophore with excitation maximum at approximately 649 nm and emission maximum at approximately 670 nm [1]. This spectral profile positions Cy5 within the far-red to near-infrared optical window where biological tissue exhibits minimal endogenous autofluorescence and hemoglobin absorption, enabling tissue penetration depths of 0.5-1 cm in small animal imaging applications [1]. The fluorescence quantum yield of Cy5 is reported at approximately 0.28 [1], and the molar extinction coefficient for Cy5 derivatives is approximately 250,000 M⁻¹cm⁻¹ . Compared to shorter-wavelength dyes such as FITC (ex/em ~495/519 nm) or Cy3 (ex/em ~550/570 nm), Cy5 provides significantly lower background interference from cellular autofluorescence (primarily flavins and NADH emitting below 600 nm) and reduced photobleaching rates under continuous illumination. The 670 nm emission is compatible with standard 633 nm and 647 nm laser lines available on most confocal microscopes and flow cytometers, ensuring broad instrument accessibility without specialized optical configurations . Spectrally similar dyes include Alexa Fluor® 647, Atto™ 647, and CF® 647 Dye, though direct conjugation efficiency to TCO-tetrazine click chemistry workflows must be validated on a case-by-case basis .

Fluorescence Imaging Near-Infrared Dyes Optical Properties

PEG Linker Length: Biodistribution and Clearance

The length of PEG linkers in TCO- and tetrazine-based bioorthogonal systems directly influences the in vivo biodistribution and clearance profiles of the corresponding probes. In a study evaluating ¹⁷⁷Lu-labeled tetrazine radioligands with varying PEG linker lengths (PEGn = 3, 7, and 11 units) between the DOTA chelator and tetrazine group, the authors demonstrated that longer PEG linkers resulted in significantly more rapid clearance of the tetrazine probe from the peritoneal cavity following intraperitoneal administration [1][2]. This accelerated clearance reduces non-specific background signal but may also decrease the temporal window for productive click reaction with TCO-modified targeting moieties retained at the tumor site. Cy5-PEG2-TCO4, with its PEG2 linker, represents a short-linker architecture that, when paired with an appropriate tetrazine probe, is expected to exhibit slower systemic clearance compared to longer PEG variants, potentially extending the effective pretargeting interval. Users performing pretargeted imaging or therapy with tetrazine probes bearing variable PEG lengths should account for this clearance-kinetics trade-off when selecting the optimal TCO-linker combination.

Pharmacokinetics Biodistribution Pretargeted Imaging

Cy5-PEG2-TCO4: Applications


Antibody Pretargeting: Surgery and Radioimmunotherapy

Cy5-PEG2-TCO4 is optimally configured for pretargeted imaging applications in which a TCO-modified monoclonal antibody is administered first, allowed to accumulate at the tumor site and clear from circulation, followed by injection of a fluorescent or radiolabeled tetrazine probe. The PEG2 linker length offers a balanced compromise between maximizing TCO grafting density on the antibody (superior to PEG0) and preserving reactive TCO availability for subsequent click ligation in vivo (potentially superior to PEG4/PEG12 linkers, which reduced in vivo fluorescent signal approximately two-fold in comparative studies [1]). The non-sulfonated Cy5 core permits preparation of concentrated DMSO stock solutions for antibody conjugation reactions, while the far-red 670 nm emission provides tissue penetration depths of 0.5-1 cm suitable for intraoperative fluorescence imaging [2]. The TCO4 axial isomer delivers the fast kinetics (k ≈ 10⁴-10⁵ M⁻¹s⁻¹) required for efficient capture of rapidly clearing tetrazine probes [2].

PROTAC Linker: Targeted Protein Degradation

The TCO-PEG2 scaffold present in Cy5-PEG2-TCO4 is structurally analogous to TCO-PEG2-amine linkers used as PROTAC (Proteolysis Targeting Chimera) building blocks [1]. PROTACs require precisely optimized linker lengths to position the E3 ubiquitin ligase ligand and target protein ligand at appropriate spatial orientations for ternary complex formation and subsequent proteasomal degradation. The PEG2 unit provides a short, flexible spacer that minimizes linker-associated entropy penalties while maintaining sufficient reach for effective ternary complex stabilization. Cy5-PEG2-TCO4 can serve as a fluorescently traceable PROTAC precursor, enabling direct visualization of intracellular uptake, subcellular localization, and target engagement of PROTAC candidates during lead optimization. The tetrazine-reactive TCO group permits modular assembly with tetrazine-modified E3 ligase ligands, while the Cy5 fluorophore enables real-time monitoring of compound distribution in live cells [2].

Live-Cell Bioorthogonal Labeling for Super-Resolution

Cy5-PEG2-TCO4 enables copper-free, catalyst-free fluorescent labeling of tetrazine-functionalized proteins, glycans, nucleic acids, and lipids in living cells [1]. The ultrafast iEDDA reaction kinetics (k > 800 M⁻¹s⁻¹ to 10⁶ M⁻¹s⁻¹) permit quantitative labeling within minutes at nanomolar probe concentrations, minimizing cellular perturbation and enabling time-resolved tracking of dynamic biological processes [2]. The PEG2 spacer reduces steric hindrance between the bulky Cy5 fluorophore and the tetrazine-modified biomolecule, improving labeling efficiency compared to direct dye-TCO conjugates lacking a PEG linker . The far-red emission at 670 nm is well-separated from common cellular autofluorescence and is compatible with STED (stimulated emission depletion) and single-molecule localization microscopy workflows that require photostable, bright fluorophores with minimal blinking behavior. Additionally, the non-sulfonated Cy5 core facilitates cellular uptake of the probe without requiring membrane permeabilization in some cell types [1].

Nanoparticle Functionalization: Drug Delivery and Multimodal Imaging

Cy5-PEG2-TCO4 serves as a versatile surface-modification reagent for TCO-functionalized nanoparticles, liposomes, and polymeric micelles designed for targeted drug delivery applications [1]. The TCO group on surface-immobilized nanoparticles undergoes rapid click reaction with tetrazine-modified targeting ligands (e.g., antibodies, peptides, aptamers), enabling post-synthetic, modular decoration of nanoparticle surfaces without exposing sensitive targeting moieties to harsh conjugation chemistries. The PEG2 linker provides a short spacer arm that minimizes non-specific protein adsorption (corona formation) while maintaining sufficient tetrazine accessibility for efficient surface click reactions [2]. The Cy5 fluorophore enables quantitative tracking of nanoparticle biodistribution, cellular uptake kinetics, and in vivo tumor accumulation via fluorescence imaging . The reaction between surface TCO groups and tetrazine probes can be performed under mild aqueous conditions (PBS buffer, pH 6-9, room temperature), preserving the structural integrity of lipid-based nanocarriers and protein-based targeting ligands [3].

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